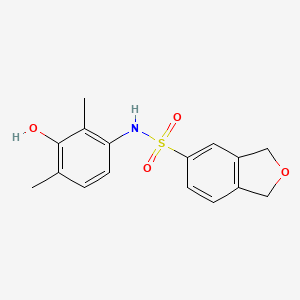![molecular formula C17H25N3O2S B7573401 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the mechanism of action and physiological effects of opioids.
Mécanisme D'action
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide binds to the mu-opioid receptor and blocks the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of the downstream signaling pathways that mediate the analgesic effects of opioids. 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide is a competitive antagonist, which means that it competes with the endogenous opioid peptides for binding to the mu-opioid receptor.
Biochemical and Physiological Effects:
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to block the analgesic effects of opioids, indicating its role as a mu-opioid receptor antagonist. 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has also been shown to attenuate the rewarding effects of opioids, indicating its potential as a treatment for opioid addiction. In addition, 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been shown to modulate the immune system, gastrointestinal system, and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide is its potency and selectivity for the mu-opioid receptor. This allows for precise manipulation of the mu-opioid receptor signaling pathway without affecting other opioid receptors. However, one of the limitations of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide is its short half-life, which requires frequent dosing in animal experiments. In addition, 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide in scientific research. One area of interest is the role of mu-opioid receptors in chronic pain and the development of novel analgesics that target the mu-opioid receptor. Another area of interest is the use of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide as a tool to investigate the role of mu-opioid receptors in addiction and the development of novel treatments for opioid addiction. Additionally, 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide could be used to investigate the effects of opioids on other physiological systems, such as the respiratory system and the central nervous system.
Méthodes De Synthèse
The synthesis of 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide involves the reaction of 4-(cyclohexylmethyl)piperazine-1-carbonyl chloride with 5-amino-3-thiophenecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide.
Applications De Recherche Scientifique
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been extensively used in scientific research to study the mechanism of action and physiological effects of opioids. It is a potent and selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide has been used to study the role of mu-opioid receptors in pain, reward, and addiction. It has also been used to investigate the effects of opioids on the immune system, gastrointestinal system, and cardiovascular system.
Propriétés
IUPAC Name |
5-[4-(cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c18-16(21)14-10-15(23-12-14)17(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h10,12-13H,1-9,11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXVUFCWWHZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C(=O)C3=CC(=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)

![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)
![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)